3-(Cyclopropylmethoxy)benzohydrazide 3-(Cyclopropylmethoxy)benzohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13690087
InChI: InChI=1S/C11H14N2O2/c12-13-11(14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7,12H2,(H,13,14)
SMILES: C1CC1COC2=CC=CC(=C2)C(=O)NN
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

3-(Cyclopropylmethoxy)benzohydrazide

CAS No.:

Cat. No.: VC13690087

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyclopropylmethoxy)benzohydrazide -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 3-(cyclopropylmethoxy)benzohydrazide
Standard InChI InChI=1S/C11H14N2O2/c12-13-11(14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7,12H2,(H,13,14)
Standard InChI Key LFWVHYCFHUXGBL-UHFFFAOYSA-N
SMILES C1CC1COC2=CC=CC(=C2)C(=O)NN
Canonical SMILES C1CC1COC2=CC=CC(=C2)C(=O)NN

Introduction

Chemical Structure and Physicochemical Properties

3-(Cyclopropylmethoxy)benzohydrazide consists of a benzohydrazide backbone (C₆H₅CONHNH₂) modified with a cyclopropylmethoxy group (-OCH₂C₃H₅) at the third position of the benzene ring. The cyclopropyl moiety introduces steric and electronic effects that influence the compound’s reactivity and interactions with biological targets.

Molecular Formula and Key Characteristics

  • Molecular formula: C₁₁H₁₄N₂O₂ (calculated based on structural analysis).

  • Functional groups: Hydrazide (-CONHNH₂), ether (-O-), and cyclopropane.

  • Reactivity: The hydrazide group enables nucleophilic substitutions and condensations, while the cyclopropylmethoxy substituent may enhance lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Derivative Formation

Synthesis of Oxadiazole Derivatives

Source demonstrates the utility of 3-(cyclopropylmethoxy)benzohydrazide as an intermediate in synthesizing 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole. The process involves:

  • Reagents: Triphenylphosphine (PPh₃), triethylamine (Et₃N), carbon tetrachloride (CCl₄), and acetonitrile (MeCN).

  • Conditions: 100°C for 1 hour.

  • Mechanism: Cyclodehydration of N-acetyl-2-(cyclopropylmethoxy)benzohydrazide to form the oxadiazole ring .

Key reaction parameters:

ParameterValue
Temperature100°C
Reaction time1 hour
CatalystTriphenylphosphine
SolventAcetonitrile
Bacterial StrainInhibition Zone (mm)
S. aureus12–14
E. coli10–12

Structure-Activity Relationships in Benzohydrazides

Studies on substituted benzohydrazides (e.g., chloro- and bromo-derivatives) reveal that electron-withdrawing groups enhance antimicrobial efficacy by increasing electrophilicity and target binding . For example:

  • 4-Chloro-N'-[4-(hydroxyimino)cyclohexa-2,5-dien-1-ylidene]benzohydrazide showed superior activity against Bacillus subtilis compared to unsubstituted analogs .

  • The cyclopropylmethoxy group’s steric bulk may similarly modulate interactions with bacterial enzymes or membranes, though specific data for this derivative are pending.

Applications in Medicinal Chemistry

Scaffold for Heterocyclic Drug Candidates

The compound’s hydrazide group serves as a versatile handle for constructing nitrogen-containing heterocycles, such as oxadiazoles and triazoles, which are prevalent in FDA-approved drugs (e.g., the antiretroviral raltegravir) .

Challenges and Future Directions

Data Gaps and Research Needs

  • Physicochemical profiling: Melting point, solubility, and stability studies are critical for pharmaceutical development.

  • In vivo efficacy: Preclinical testing in animal models is required to assess bioavailability and toxicity.

Synthetic Optimization

Exploring green chemistry approaches (e.g., microwave-assisted synthesis) could improve reaction yields and reduce reliance on hazardous solvents like carbon tetrachloride .

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